Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
“Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. It contains a benzyl group, a bromine atom, a spiro[indoline-3,4’-piperidine] moiety, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would likely be complex due to the presence of multiple functional groups. The spiro[indoline-3,4’-piperidine] moiety is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .
Chemical Reactions Analysis
The chemical reactions involving “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would likely depend on the specific conditions and reagents used. Spiro[indoline-3,4’-piperidine] derivatives can undergo various reactions, including [4 + 3] cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would depend on its specific structure. For example, the presence of a bromine atom could potentially make the compound more dense and polar .
Scientific Research Applications
Efficient Synthesis Approaches
Research has been focused on developing efficient synthesis methods for spirocyclic oxindole analogues, which are structurally related to Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. An example includes the synthesis of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, showcasing a scalable approach involving key steps like dianion alkylation and cyclization without needing chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Medicinal Chemistry and Pharmacology
The compound and its derivatives have been explored for their potential applications in medicinal chemistry and pharmacology, particularly focusing on the synthesis of functionalized molecules for various biological activities. For instance, the synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines and their reactions have led to new routes to 3,3'-Benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s, demonstrating the versatility of related compounds in generating biologically active molecules (Mekheimer, Mohamed, & Sadek, 1997).
Novel Synthetic Routes and Chemical Properties
The exploration of additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone resulted in the preparation of novel spiropyrrolidine-oxindoles. This research underscores the chemical versatility and the potential of this compound analogues for generating compounds with significant regioselectivities and yields (Peng et al., 2014).
Chemical Transformations and Ligand Design
Further studies involve the Au(I)-catalyzed intramolecular hydrofunctionalization of allenes, demonstrating the compound's utility in forming piperidine derivatives through highly selective catalytic processes. This research highlights the compound's role in facilitating complex chemical transformations, leading to the efficient synthesis of heterocyclic compounds (Zhang et al., 2006).
Mechanism of Action
Mode of Action
The compound’s bromine atom and spiro[indoline-3,4’-piperidine] structure suggest it may participate in various chemical reactions, potentially influencing its interaction with biological targets .
Biochemical Pathways
The biochemical pathways affected by Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate are currently unknown. Given the compound’s unique structure, it is plausible that it could influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with biological targets .
Safety and Hazards
Properties
IUPAC Name |
benzyl 5-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCYIKLSHIHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)Br)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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